4-Methyl-3-nitro-benzoyl fluoride

Vue d'ensemble

Description

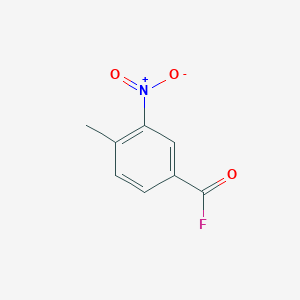

4-Methyl-3-nitro-benzoyl fluoride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoyl fluoride group substituted with a methyl group at the 4-position and a nitro group at the 3-position on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-benzoyl fluoride typically involves the nitration of 4-methylbenzoyl fluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-3-nitro-benzoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

Reduction: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Major Products Formed

Applications De Recherche Scientifique

Intermediate in Organic Synthesis

4-Methyl-3-nitro-benzoyl fluoride serves as a crucial intermediate in the synthesis of various complex organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its reactive functional groups, which facilitate further chemical transformations.

Research has indicated that compounds containing the nitro group exhibit potential biological activity. Studies have explored the interactions of this compound with biological molecules, assessing its efficacy as an inhibitor in various biological pathways.

Pharmaceutical Development

The compound is being investigated for its potential role as a pharmaceutical intermediate, especially in the development of drugs targeting specific diseases. Its unique structure allows for modifications that can enhance biological activity and selectivity.

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials that require specific chemical properties imparted by the nitro and benzoyl functional groups.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

Recent studies have focused on modifying this compound to develop new anticancer agents. Researchers synthesized derivatives that demonstrated enhanced cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer therapy.

Case Study 2: Agrochemical Applications

In agrochemistry, derivatives of this compound have been synthesized to improve pest resistance in crops. These compounds showed effective insecticidal properties while maintaining low toxicity to non-target organisms, making them suitable for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 4-Methyl-3-nitro-benzoyl fluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The benzoyl fluoride group can participate in nucleophilic substitution reactions, modifying biological targets and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-3-nitrobenzoyl chloride: Similar structure but with a chloride group instead of fluoride.

4-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxyl group instead of fluoride.

4-Methyl-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of fluoride

Uniqueness

4-Methyl-3-nitro-benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Activité Biologique

4-Methyl-3-nitro-benzoyl fluoride (CAS No. 80277-50-5) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the presence of a methyl group, a nitro group, and a fluorine atom attached to a benzoyl moiety. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins or nucleic acids. Additionally, the fluorine atom can enhance lipophilicity, potentially affecting membrane permeability and bioavailability.

Key Interactions:

- Electrophilic Attack : The nitro group can be reduced to form an amine, which may participate in nucleophilic attacks on cellular components.

- Hydrophobic Interactions : The fluorine atom increases hydrophobic interactions with lipid membranes, facilitating cellular uptake.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways.

- Cytotoxicity : In vitro studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of this compound on multiple myeloma cell lines. Results indicated significant growth inhibition at concentrations ranging from 0.25 to 0.5 μM, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| MES-SA | 0.25 |

| HCT15 | 0.3 |

| CAPAN-1 | 0.5 |

- Enzyme Inhibition Study : Another study investigated the enzyme inhibition profile of the compound, revealing potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This suggests that the compound could be developed as a therapeutic agent targeting cell proliferation.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for drug development:

- Pharmacophore Development : Its ability to inhibit key enzymes makes it a valuable scaffold for designing new inhibitors in cancer therapy.

- Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic compounds, broadening its utility in chemical research.

Propriétés

IUPAC Name |

4-methyl-3-nitrobenzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXWQZSNGUWEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604222 | |

| Record name | 4-Methyl-3-nitrobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-50-5 | |

| Record name | 4-Methyl-3-nitrobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.